1-Chloro-2-(difluoromethyl)-3-methylbenzene
Description
1-Chloro-2-(difluoromethyl)-3-methylbenzene is a halogenated aromatic compound featuring a chloro group at position 1, a difluoromethyl group at position 2, and a methyl group at position 2. The difluoromethyl (–CF₂H) group is less electron-withdrawing than trifluoromethyl (–CF₃) but enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s ability to modulate bioavailability and binding interactions .
Properties
Molecular Formula |
C8H7ClF2 |
|---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,8H,1H3 |
InChI Key |
YRDQURJEJBJYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Fluorination Approaches
Electrophilic Aromatic Substitution (EAS): Chlorination of methyl-substituted benzene derivatives under catalyzed conditions is a common approach to introduce chlorine at the desired position. Catalysts such as Lewis acids (e.g., antimony pentachloride) or radical initiators can facilitate selective chlorination.
Difluoromethylation: Introduction of the difluoromethyl group (–CF2H) can be achieved via nucleophilic or radical difluoromethylation methods. Reagents such as morpholinosulfur trifluoride (Morph-DAST) have been used effectively for deoxofluorination of ketone precursors to form difluoromethyl groups under mild conditions, yielding high purity products.
Sequential Functionalization: Often, a stepwise approach is employed where the methyl group is first positioned, followed by chlorination and then difluoromethylation, or vice versa, depending on the reactivity and stability of intermediates.
Detailed Preparation Methods
Synthesis via Halogenation of Methylbenzene Derivatives
Starting from 3-methylbenzene derivatives, selective chlorination at the 1-position can be performed using chlorine gas or chlorinating agents in the presence of catalysts such as antimony pentachloride under controlled temperature (around 60 °C) and pressure (up to 20 bars) in an autoclave setup.
The reaction mixture is typically cooled, washed with dilute hydrochloric acid and water, and then dried before isolation of the chlorinated intermediate by fractional distillation.
Introduction of Difluoromethyl Group by Deoxofluorination
A key step involves converting a suitable ketone intermediate into the difluoromethyl derivative using Morph-DAST as a fluorinating agent.
The process is carried out in dichloromethane (CH2Cl2) at room temperature for approximately 24 hours, resulting in high yields (above 90%) of difluoromethylated products.
This method is preferred due to the reagent's thermal stability, lower toxicity, and safer handling compared to traditional DAST reagents.
Alternative Radical Difluoromethylation
Radical chlorodifluoromethylation methods allow the introduction of the chlorodifluoromethyl group onto aromatic rings under mild conditions, enhancing functional group compatibility and selectivity.
This approach often uses radical initiators and difluoromethyl halide sources under controlled temperature and solvent conditions.
Reaction Conditions and Parameters
| Step | Reagents / Catalysts | Solvent | Temperature | Pressure | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Chlorination of methylbenzene | Cl2, SbCl5 or Antimony pentachloride | None or inert solvent | 60 °C | 20 bar (autoclave) | 45 min | ~60-70 | Requires controlled pressure and temperature for selectivity |
| Deoxofluorination of ketone | Morph-DAST | CH2Cl2 | Room temp (~25 °C) | Atmospheric | 24 h | 90-95 | Mild conditions, safer reagent than DAST |
| Radical chlorodifluoromethylation | Difluoromethyl halide, radical initiator | Appropriate solvent | Mild (room temp to 50 °C) | Atmospheric | Variable | Moderate to high | Enhances functional group compatibility |
Purification and Characterization
Purification: Post-reaction mixtures are purified by column chromatography using silica gel with hexane/ethyl acetate mixtures or by recrystallization to achieve high purity.
-
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm substitution patterns and the presence of difluoromethyl groups, with characteristic splitting due to fluorine coupling.
- Infrared Spectroscopy (IR): Identification of C-F stretches (1100–1000 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular ion peaks and fragmentation patterns consistent with the target compound.
- Elemental Analysis: Confirms compound purity and stoichiometry.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation + Deoxofluorination | 3-Methylbenzene derivatives | Cl2, SbCl5, Morph-DAST | 60 °C, 20 bar; RT, 24 h | High selectivity, good yields | Requires autoclave and careful handling |
| Radical Chlorodifluoromethylation | Aromatic compounds | Difluoromethyl halide, radical initiator | Mild temp, atmospheric pressure | Functional group tolerance | Moderate yields, complex radical control |
| Knoevenagel condensation + fluorination | Substituted benzaldehydes | Piperidine catalyst, fluorinating agents | ~70 °C, solvent polarity control | Alternative synthetic route | More steps, requires monitoring |
Research Findings and Industrial Relevance
The use of Morph-DAST for deoxofluorination has been highlighted as a superior method due to safety and efficiency compared to traditional reagents, with yields exceeding 90% under mild conditions.
Industrial processes favor continuous flow reactors for chlorination steps to maintain consistent reaction parameters and improve scalability.
The compound's synthesis is relevant in pharmaceutical and agrochemical industries, where the precise placement of chlorine and difluoromethyl groups affects biological activity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethyl)-3-methylbenzene undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(difluoromethyl)-3-methylphenol.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(difluoromethyl)-3-methylcyclohexane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Chloro-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-2-(difluoromethyl)-3-methylbenzene exerts its effects involves its interaction with specific molecular targets. The chlorine and fluorine atoms can form strong bonds with various biological molecules, altering their function. For example, the compound may bind to enzyme active sites, inhibiting their activity or altering their substrate specificity. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethyl
Key Compounds :
- 1-Chloro-2-(trifluoromethyl)benzene (CAS RN: Not explicitly stated; similar to ): The trifluoromethyl group increases electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity. Higher lipophilicity (XLogP3 ≈ 3.5–4.0) compared to difluoromethyl analogs due to additional fluorine atoms .
- 1-Chloro-2-(difluoromethyl)-3-methylbenzene: The difluoromethyl group offers moderate electron withdrawal and improved metabolic resistance compared to –CH₃ or –CF₃ groups .
Positional Isomerism and Electronic Properties
Key Compounds :
- 2-Chloro-1,5-difluoro-3-methylbenzene (CAS RN: Not stated; ): Chloro and difluoro substituents at positions 2 and 1/5, respectively, with methyl at position 3. Molecular Weight: 162.56; reduced steric bulk compared to the target compound .
Physicochemical Properties
*Estimated values based on structural analogs.
Biological Activity
1-Chloro-2-(difluoromethyl)-3-methylbenzene, also known as difluoromethylated chlorobenzene, is a compound of interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H7ClF2
- Molecular Weight : 192.59 g/mol
- IUPAC Name : this compound
- CAS Number : 1735-14-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group can enhance lipophilicity, potentially affecting the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest that compounds with difluoromethyl groups may exhibit increased hydrogen bonding capabilities, influencing their interaction with biological macromolecules .
Antimicrobial Properties
Research indicates that difluoromethylated compounds possess notable antimicrobial activities. For instance, studies have shown that related difluoromethyl compounds exhibit significant inhibition against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
In animal models, derivatives of chlorinated difluoromethyl compounds have demonstrated anti-inflammatory effects. These compounds can modulate inflammatory cytokines and exhibit protective effects in models of acute inflammation . The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents can enhance anti-inflammatory activity by influencing receptor binding affinities .
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation . Further research is necessary to elucidate the precise mechanisms and therapeutic potential.
Study 1: Antimicrobial Efficacy
A study conducted by El-Karim et al. evaluated the antimicrobial efficacy of various halogenated compounds, including difluoromethylated benzene derivatives. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potent antimicrobial properties .
Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects of difluoromethyl compounds, researchers observed a marked decrease in edema formation in treated groups compared to controls. The compound demonstrated an inhibition percentage of over 70% at a concentration of 100 µg/mL, indicating substantial anti-inflammatory potential .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-2-(difluoromethyl)-3-methylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. A common approach is the chlorination of 2-(difluoromethyl)-3-methylbenzene using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) . For fluorination, metal-mediated trifluoromethylation (e.g., Cu/Ag catalysts) can introduce the difluoromethyl group, but regioselectivity must be monitored via GC-MS or HPLC to avoid byproducts . Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for aryl halide to fluorinating agent).
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or confirm the purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet (J = 55–60 Hz) due to coupling with the adjacent proton. Contamination with trifluoromethyl (-CF₃) groups would appear as a singlet .
- ¹H NMR : The aromatic proton adjacent to the chloro group deshields to ~7.3–7.5 ppm, while the methyl group resonates at ~2.4 ppm.
- IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, and C-Cl at 550–850 cm⁻¹. Purity >95% is confirmed by integrating these peaks against reference standards .
Q. What stability challenges arise during storage, and how can degradation pathways be mitigated?
- Methodological Answer : The compound is sensitive to moisture and UV light. Hydrolysis of the C-Cl bond can occur in humid environments, forming 2-(difluoromethyl)-3-methylphenol. Storage recommendations:
- Use amber vials under inert gas (N₂/Ar) at –20°C.
- Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .
- Monitor stability via periodic LC-MS analysis (e.g., every 3 months) .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the difluoromethyl group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The -CF₂H group is meta-directing due to its strong electron-withdrawing inductive effect (-I). For example, nitration favors the 5-position (meta to -CF₂H and para to -Cl). Computational studies (DFT at B3LYP/6-311+G(d,p)) predict activation barriers and transition-state geometries, validated experimentally by isolating isomers via column chromatography (hexane:EtOAc 9:1) . Competing effects from the methyl group (weak +I) may require DOE (Design of Experiments) to optimize conditions.
Q. What computational strategies are effective in modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with flexible side chains to account for fluorine’s stereoelectronic effects. The -CF₂H group’s dipole moment (~1.4 D) enhances hydrophobic interactions but may disrupt hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability. Fluorine’s van der Waals radius (1.47 Å) impacts pocket occupancy .
- QSAR : Corrogate substituent effects (Cl, CF₂H, CH₃) on bioactivity using Hammett σ constants and Hansch parameters .
Q. How can contradictions in experimental data (e.g., conflicting reaction yields or spectral assignments) be resolved?
- Methodological Answer :
- Systematic Variability Analysis : For yield discrepancies, evaluate catalyst lot variability (e.g., Pd/C activity) or trace oxygen/water levels using Karl Fischer titration .
- Cross-Validation : Compare NMR data with synthetic standards (e.g., 1-chloro-3-methylbenzene as a reference for chemical shifts).
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) to confirm molecular ion peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
